molecular formula C5H11ClFN B6238890 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride CAS No. 1523618-03-2

1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride

Cat. No.: B6238890
CAS No.: 1523618-03-2
M. Wt: 139.6
InChI Key:
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Description

1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride is a chemical compound with a unique structure featuring a fluorocyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride typically involves the fluorination of a cyclobutyl precursor followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the cyclobutyl ring. The resulting fluorocyclobutyl intermediate is then reacted with methanamine under suitable conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutylmethanamine derivatives.

    Substitution: Formation of substituted cyclobutylmethanamine derivatives.

Scientific Research Applications

1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The fluorocyclobutyl ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1r,3r)-3-methanesulfonylcyclobutyl]methanamine hydrochloride
  • 1-[(1r,3r)-3-(methylsulfanyl)cyclobutyl]methanamine hydrochloride
  • [(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine

Uniqueness

1-[(1r,3r)-3-fluorocyclobutyl]methanamine hydrochloride is unique due to the presence of the fluorine atom in the cyclobutyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs .

Properties

CAS No.

1523618-03-2

Molecular Formula

C5H11ClFN

Molecular Weight

139.6

Purity

95

Origin of Product

United States

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